

Gemlapodect (NOE-105): A Comprehensive Safety and Toxicology Profile

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Compound of Interest

Compound Name: Gemlapodect

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Abstract

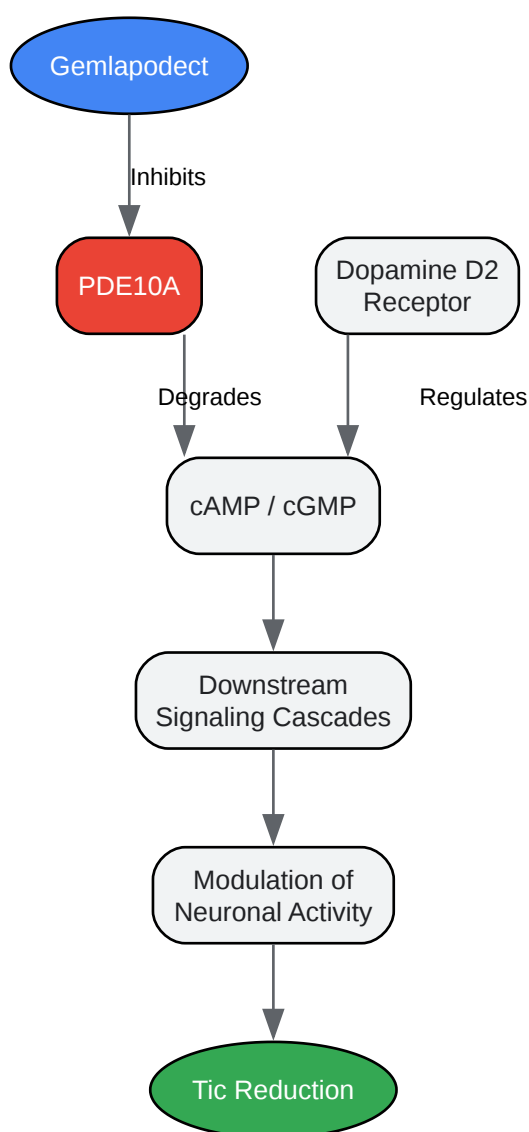
Gemlapodect (also known as NOE-105) is a first-in-class, selective phosphodiesterase-10A (PDE10A) inhibitor under development for the treatment of Tourette syndrome and other neurological disorders.[1][2][3][4] By modulating dopamine signaling in the striatum, **Gemlapodect** offers a targeted therapeutic approach with the potential for an improved safety profile compared to existing treatments. This technical guide provides a comprehensive overview of the available safety and toxicology data for **Gemlapodect**, drawing from clinical trial results and the established profile of PDE10A inhibitors. While specific preclinical toxicology data for **Gemlapodect** is not publicly available, this document synthesizes the current clinical findings and provides a representative preclinical profile for this class of compounds.

Introduction

Gemlapodect is a novel therapeutic agent that selectively inhibits PDE10A, an enzyme highly expressed in the medium spiny neurons of the striatum.[1][2] This targeted mechanism of action allows for the modulation of dopamine D2 receptor signaling, which is implicated in the pathophysiology of Tourette syndrome, without the direct receptor blockade associated with current antipsychotic medications.[5] This offers the potential to mitigate common side effects such as weight gain and metabolic disturbances.[1][6]

Mechanism of Action and Signaling Pathway

Gemlapodect's mechanism of action centers on the inhibition of the PDE10A enzyme. PDE10A is responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two important second messengers in intracellular signaling. By inhibiting PDE10A, **Gemlapodect** increases the levels of cAMP and cGMP within medium spiny neurons, thereby modulating the signaling cascades downstream of dopamine receptors. This ultimately helps to normalize the neural circuitry involved in the generation of tics.



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Figure 1: Gemlapodect's Mechanism of Action.

Preclinical Toxicology Profile (Representative for PDE10A Inhibitors)

While specific preclinical toxicology data for **Gemlapodect** have not been publicly disclosed, this section provides a representative profile based on general regulatory requirements for small molecule drug development and the known characteristics of other selective PDE10A inhibitors.

Acute, Sub-chronic, and Chronic Toxicity

Standard preclinical toxicology programs evaluate the potential for adverse effects following single and repeated doses. These studies are typically conducted in at least two species, one rodent and one non-rodent, to identify potential target organs of toxicity and to determine a no-observed-adverse-effect level (NOAEL).

Study Type	Typical Species	Key Endpoints	Representative Findings for PDE10A Inhibitors
Acute Toxicity	Rat, Mouse	LD50, clinical signs, gross pathology	Low acute toxicity expected.
Sub-chronic Toxicity (e.g., 28-day, 90-day)	Rat, Dog/Monkey	Clinical observations, body weight, food consumption, clinical pathology, organ weights, histopathology	Generally well-tolerated. Potential for CNS-related signs at high doses.
Chronic Toxicity (e.g., 6-month, 9-month)	Rat, Dog/Monkey	Same as sub-chronic, plus carcinogenicity assessment in long-term studies	Long-term safety profile to support chronic dosing in humans.

Genetic and Reproductive Toxicology

Genetic toxicology studies are conducted to assess the potential of a drug to cause DNA damage or mutations. Reproductive toxicology studies evaluate the potential effects on fertility and embryonic development.

Study Type	Assay	Purpose	Representative Findings for PDE10A Inhibitors
Genetic Toxicology	Ames test (bacterial reverse mutation)	Assesses point mutations	Generally non-mutagenic.
In vitro chromosomal aberration test	Assesses chromosomal damage	Generally no clastogenic potential.	
In vivo micronucleus test	Assesses chromosomal damage in vivo	Generally negative.	
Reproductive Toxicology	Fertility and early embryonic development	Effects on male and female fertility	No significant effects on fertility are typically expected.
Embryo-fetal development	Teratogenic potential	To be determined on a compound-specific basis.	
Pre- and postnatal development	Effects on offspring	To be determined on a compound-specific basis.	

Safety Pharmacology

Safety pharmacology studies are designed to investigate the potential for adverse effects on major physiological systems.

System	Key Assessments	Representative Findings for PDE10A Inhibitors
Central Nervous System	Irwin test, functional observational battery	Potential for sedation or motor effects at high doses.
Cardiovascular System	hERG assay, in vivo cardiovascular monitoring	Low risk of QT prolongation is a key development goal for this class.
Respiratory System	Respiratory rate and depth	No significant respiratory effects are typically expected.

Clinical Safety Profile

The clinical development program for **Gemlapodect** has provided key insights into its safety and tolerability in humans.

Phase I Studies

Initial Phase I studies in healthy volunteers established a favorable safety and tolerability profile for **Gemlapodect**, allowing for the progression to patient studies. These trials indicated that the drug is well-tolerated.^[2]

Phase IIa Study (ALLEVIA-1)

The Phase IIa ALLEVIA-1 study was a multicenter, open-label, single-arm monotherapy trial that enrolled 15 patients with Tourette syndrome.^{[4][6][7]} The study's findings underscored the promising safety profile of **Gemlapodect**.

Key Safety Findings from the ALLEVIA-1 Study:

- No serious adverse events were reported during the trial.^[6]
- There was no evidence of weight gain or clinically significant changes in metabolic markers such as blood glucose or lipids.^[6]
- Adverse events were consistent with the known profile of **Gemlapodect**.^[6]

Parameter	Result
Serious Adverse Events	0
Weight Gain	Not clinically significant
Metabolic Changes (Blood Glucose, Lipids)	Not clinically significant

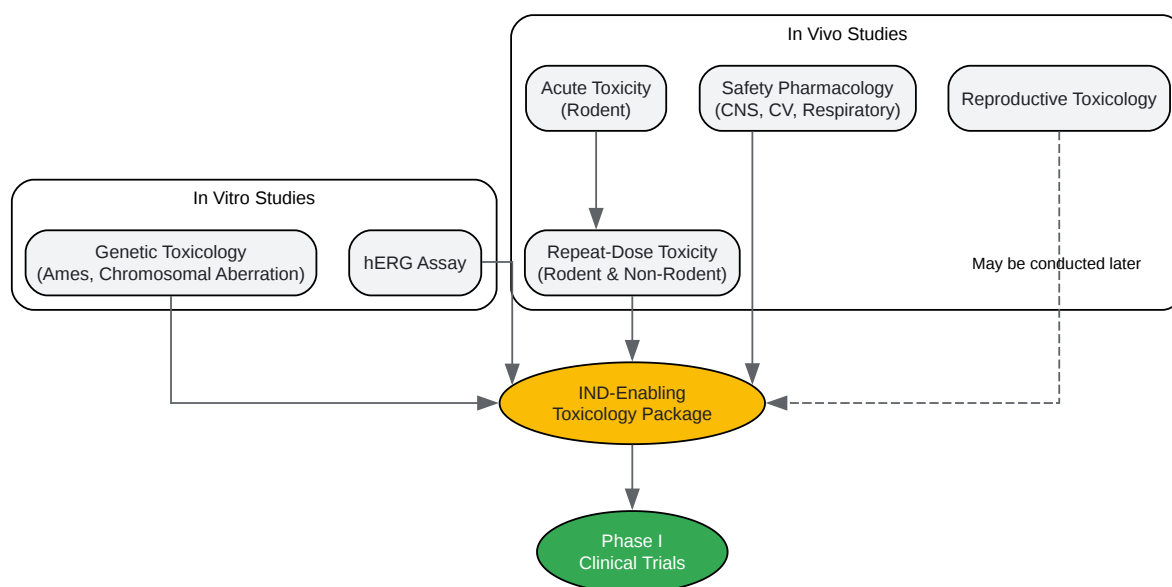
Ongoing and Future Clinical Trials

A Phase IIb, 12-week, randomized, double-blind, placebo-controlled study (NOE-TTS-201; NCT06315751) is currently underway to further evaluate the efficacy and safety of **Gemlapodect** in a larger population of 140 patients with Tourette syndrome.[2][8]

Experimental Protocols

Preclinical Toxicology Study Design (General)

The following diagram illustrates a general workflow for preclinical toxicology evaluation.



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Figure 2: General Preclinical Toxicology Workflow.

Phase IIa ALLEVIA-1 Study Protocol

- Study Design: Multicenter, 12-week, open-label, single-arm monotherapy study.[4][6][7]
- Participants: 15 patients with Tourette syndrome, with a mean age of 26.2 years.[4][6][7]
- Treatment: Ascending doses of **Gemlapodect** ranging from 2.5 to 15 mg once daily, with a target dose range of 10 to 15 mg per day.[4][6][7]
- Primary Endpoint: Change from baseline in the Tourette Syndrome Clinical Global Impression of Change (TS-CGI-C).[6]
- Secondary Endpoints: Change from baseline in the Yale Global Tic Severity Scale Total Tic Score (YGTSS-TTS).[6]
- Safety Assessments: Monitoring of adverse events, weight, and clinical laboratory parameters (including metabolic measures).[6]

Phase IIb NOE-TTS-201 (NCT06315751) Study Protocol

- Study Design: 12-week, randomized, double-blind, placebo-controlled study.[2][8]
- Participants: 140 patients with Tourette syndrome in the US and Europe.[2][8]
- Treatment: Up to 15 mg of **Gemlapodect** once daily, or a matching placebo.[2][8]
- Primary Endpoint: Yale Global Tic Severity Scale (YGTSS) Total Tic Score.[2][8]

Summary and Conclusion

Gemlapodect has demonstrated a promising safety and tolerability profile in clinical trials conducted to date. Notably, it has not been associated with serious adverse events, weight gain, or clinically significant metabolic changes, which are common concerns with current treatments for Tourette syndrome. While specific preclinical toxicology data are not publicly available, the general profile for selective PDE10A inhibitors suggests a favorable safety

margin. Ongoing Phase IIb studies will provide more extensive data to further characterize the safety and efficacy of **Gemlapodect**. The available evidence supports the continued development of **Gemlapodect** as a potentially safe and effective novel treatment for Tourette syndrome.

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